molecular formula C16H16FNO3 B5781165 N-(3,4-dimethoxybenzyl)-2-fluorobenzamide

N-(3,4-dimethoxybenzyl)-2-fluorobenzamide

Cat. No. B5781165
M. Wt: 289.30 g/mol
InChI Key: DGDOGXHYMVAYLT-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is substituted with a 3,4-dimethoxybenzyl group (a benzene ring with two methoxy groups and one benzyl group) and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” would be characterized by the presence of a benzamide core structure, a 3,4-dimethoxybenzyl substituent, and a fluorine atom attached to the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dimethoxybenzyl)-2-fluorobenzamide” would depend on its molecular structure. For instance, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets, such as dopamine receptors or monoamine oxidase.

Mode of Action

Considering its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar way. For instance, it could bind to dopamine receptors, mimicking the action of dopamine, or it could inhibit monoamine oxidase, an enzyme that breaks down dopamine.

Pharmacokinetics

Its degree of lipophilicity, which can influence these properties, is suggested to be high, allowing it to diffuse easily into cells .

Result of Action

One structurally related compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDOGXHYMVAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide

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